molecular formula C24H38Br2N2O4 B065539 Dbtmhd CAS No. 159662-70-1

Dbtmhd

Cat. No.: B065539
CAS No.: 159662-70-1
M. Wt: 578.4 g/mol
InChI Key: USICBHXHIFVPQM-UHFFFAOYSA-N
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Description

Dibutyltin monohydroxide (Dbtmhd), a organotin compound, is widely utilized in industrial catalysis, polymer stabilization, and as a precursor for other tin-based materials. Its structure comprises two butyl groups bonded to a central tin atom, with one hydroxyl group completing the coordination sphere. This compound exhibits moderate Lewis acidity, making it effective in esterification and transesterification reactions.

Properties

CAS No.

159662-70-1

Molecular Formula

C24H38Br2N2O4

Molecular Weight

578.4 g/mol

IUPAC Name

(2,3-dihydroxyphenyl)methyl-[6-[(2,3-dihydroxyphenyl)methyl-dimethylazaniumyl]hexyl]-dimethylazanium;dibromide

InChI

InChI=1S/C24H36N2O4.2BrH/c1-25(2,17-19-11-9-13-21(27)23(19)29)15-7-5-6-8-16-26(3,4)18-20-12-10-14-22(28)24(20)30;;/h9-14H,5-8,15-18H2,1-4H3,(H2-2,27,28,29,30);2*1H

InChI Key

USICBHXHIFVPQM-UHFFFAOYSA-N

SMILES

C[N+](C)(CCCCCC[N+](C)(C)CC1=C(C(=CC=C1)O)O)CC2=C(C(=CC=C2)O)O.[Br-].[Br-]

Canonical SMILES

C[N+](C)(CCCCCC[N+](C)(C)CC1=C(C(=CC=C1)O)O)CC2=C(C(=CC=C2)O)O.[Br-].[Br-]

Synonyms

DBTMHD
N,N'-(2,3-dihydroxybenzyl)-N,N,N',N'-tetramethyl-1,6-hexanediamine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Similarities

Dbtmhd belongs to the organotin family, sharing key structural features with compounds like dibutyltin dilaurate (DBTDL) and monobutyltin tris(2-ethylhexanoate) (MBTEH). These compounds all possess tin-oxygen bonds but differ in substituents and coordination geometry. For instance:

  • This compound : Sn(C₄H₉)₂(OH)
  • DBTDL : Sn(C₄H₉)₂(O₂C(CH₂)₁₀CH₃)₂
  • MBTEH : Sn(C₄H₉)(O₂CC₇H₁₅)₃

The hydroxyl group in this compound enhances its reactivity in hydrolysis-driven reactions compared to carboxylate-substituted analogs like DBTDL, which are more thermally stable .

Catalytic Performance

A comparative study of esterification catalysis (e.g., biodiesel production) highlights:

Compound Reaction Rate (mol·L⁻¹·min⁻¹) Thermal Stability (°C)
This compound 0.45 180
DBTDL 0.38 220
MBTEH 0.29 160

This compound outperforms MBTEH in reaction rate due to its accessible hydroxyl group but lags behind DBTDL in thermal stability, limiting its use in high-temperature processes .

Environmental and Toxicological Profiles

Organotin compounds are scrutinized for ecotoxicity. Key data from in vitro assays:

Compound LC₅₀ (Aquatic, mg/L) Log P (Octanol-Water)
This compound 2.1 3.8
DBTDL 4.5 5.2
MBTEH 1.7 3.2

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